molecular formula C20H17NO4 B4982818 (3E,5E)-3,5-bis[(4-methoxyphenyl)methylidene]pyrrolidine-2,4-dione

(3E,5E)-3,5-bis[(4-methoxyphenyl)methylidene]pyrrolidine-2,4-dione

Cat. No.: B4982818
M. Wt: 335.4 g/mol
InChI Key: VWHVWFUVLNGQOE-JYFOCSDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E,5E)-3,5-bis[(4-methoxyphenyl)methylidene]pyrrolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine-2,4-dione core with two (4-methoxyphenyl)methylidene groups attached at the 3 and 5 positions. The presence of these methoxyphenyl groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5E)-3,5-bis[(4-methoxyphenyl)methylidene]pyrrolidine-2,4-dione typically involves the condensation of pyrrolidine-2,4-dione with 4-methoxybenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylene bridges between the pyrrolidine-2,4-dione and the 4-methoxybenzaldehyde .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E,5E)-3,5-bis[(4-methoxyphenyl)methylidene]pyrrolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

(3E,5E)-3,5-bis[(4-methoxyphenyl)methylidene]pyrrolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (3E,5E)-3,5-bis[(4-methoxyphenyl)methylidene]pyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s methoxyphenyl groups can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione
  • (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Uniqueness

(3E,5E)-3,5-bis[(4-methoxyphenyl)methylidene]pyrrolidine-2,4-dione is unique due to its specific substitution pattern and the presence of two (4-methoxyphenyl)methylidene groups. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

IUPAC Name

(3E,5E)-3,5-bis[(4-methoxyphenyl)methylidene]pyrrolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-24-15-7-3-13(4-8-15)11-17-19(22)18(21-20(17)23)12-14-5-9-16(25-2)10-6-14/h3-12H,1-2H3,(H,21,23)/b17-11+,18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHVWFUVLNGQOE-JYFOCSDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C(=CC3=CC=C(C=C3)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)/C(=C\C3=CC=C(C=C3)OC)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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